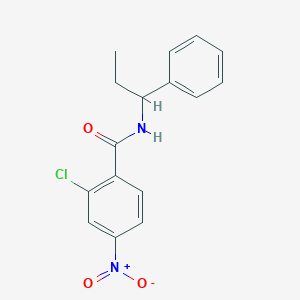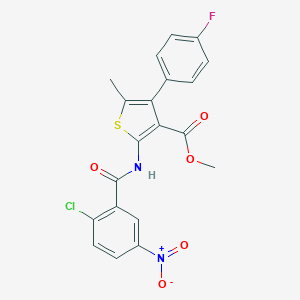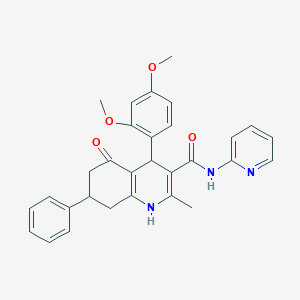![molecular formula C23H22N2O5S B450360 METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B450360.png)
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves several steps, typically starting with the preparation of the thiophene ring. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of various substrates with sulfur-containing reagents under specific conditions .
Industrial production methods often utilize optimized versions of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts such as palladium or copper. These reactions can introduce new functional groups or replace existing ones.
Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, Suzuki–Miyaura coupling reactions are often employed to form carbon-carbon bonds, using palladium catalysts and boron reagents .
Scientific Research Applications
METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic effects .
Comparison with Similar Compounds
When compared to other thiophene derivatives, METHYL 5-[(2-METHOXYPHENYL)CARBAMOYL]-4-METHYL-2-(3-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share the thiophene core but differ in their specific functional groups and applications, highlighting the versatility and potential of thiophene derivatives in various fields.
Properties
Molecular Formula |
C23H22N2O5S |
|---|---|
Molecular Weight |
438.5g/mol |
IUPAC Name |
methyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(3-methylbenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H22N2O5S/c1-13-8-7-9-15(12-13)20(26)25-22-18(23(28)30-4)14(2)19(31-22)21(27)24-16-10-5-6-11-17(16)29-3/h5-12H,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
PZQIJHUGBRGWSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C(=O)NC3=CC=CC=C3OC)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B450278.png)
![Propyl 4-(4-ethoxyphenyl)-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B450279.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B450280.png)
![Isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B450281.png)


![Ethyl 4-(2,4-dichlorophenyl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450289.png)
![3-FLUORO-N'~1~-{(E)-1-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]METHYLIDENE}BENZOHYDRAZIDE](/img/structure/B450290.png)
![2-(4-chlorophenoxy)-N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450291.png)
![N-(4-{N-[(4-bromophenyl)acetyl]ethanehydrazonoyl}phenyl)-2-chlorobenzamide](/img/structure/B450292.png)
![METHYL 2-[(3-METHOXYBENZOYL)AMINO]-5-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B450298.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B450299.png)
![Isopropyl 4-(4-ethoxyphenyl)-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450300.png)

